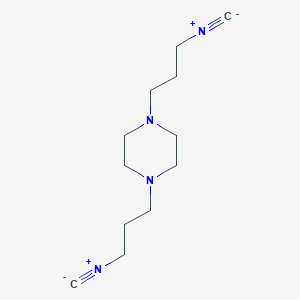
1,4-Bis(3-isocyanopropyl)piperazine
Vue d'ensemble
Description
1,4-Bis(3-isocyanopropyl)piperazine, also known as this compound, is a universal metal scavenger with a proven efficiency for ruthenium and palladium metals. It is a metathesis reaction quencher, reducing metal content to 10 ppm after 20 minutes of scavenging time followed by silica gel filtration. This compound is compatible with a broad range of functional groups and solvents, making it a versatile compound in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(3-isocyanopropyl)piperazine is synthesized through a series of chemical reactions involving piperazine and isocyanopropyl groups. The synthesis typically involves the reaction of piperazine with 3-isocyanopropyl chloride under controlled conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as silica gel filtration to remove any impurities and ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-isocyanopropyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
1,4-Bis(3-isocyanopropyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a metal scavenger in metathesis reactions to remove residual metals and improve the purity of the final product.
Biology: this compound can be used in biological studies to investigate the effects of metal ions on biological systems.
Industry: This compound is used in industrial processes to purify products by removing metal contaminants
Mécanisme D'action
1,4-Bis(3-isocyanopropyl)piperazine exerts its effects by binding to metal ions such as ruthenium and palladium, forming stable complexes that can be easily removed from the reaction mixture. This mechanism involves the coordination of the isocyanopropyl groups with the metal ions, effectively scavenging them from the solution. The molecular targets include metal ions, and the pathways involved are primarily related to metal-ligand coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
UltraCat: Another metal scavenger with similar properties but different functional groups.
GreenCat iPr: A metal scavenger with a focus on green chemistry applications.
Hoveyda-Grubbs Catalyst® M720: A catalyst used in metathesis reactions with metal scavenging properties
Uniqueness
1,4-Bis(3-isocyanopropyl)piperazine is unique due to its high efficiency in scavenging ruthenium and palladium metals, compatibility with a wide range of functional groups and solvents, and its stability and non-volatility. These properties make it a preferred choice in various chemical processes where metal contamination needs to be minimized .
Propriétés
IUPAC Name |
1,4-bis(3-isocyanopropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-13-5-3-7-15-9-11-16(12-10-15)8-4-6-14-2/h3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYUVOWMIHCPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCN1CCN(CC1)CCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethoxy-2-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazin-1-yl]methyl]pyrimidine](/img/structure/B1648814.png)
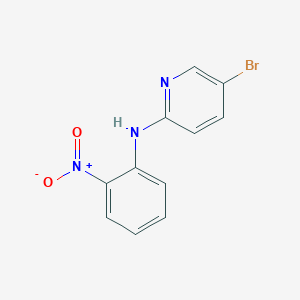
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl pivalate](/img/structure/B1648819.png)

![5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1648836.png)
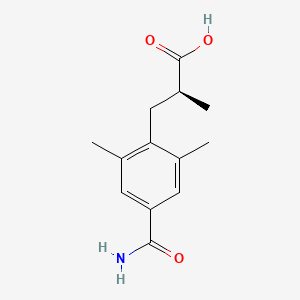
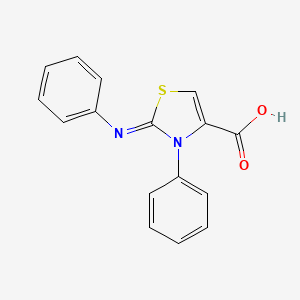
![3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1648846.png)
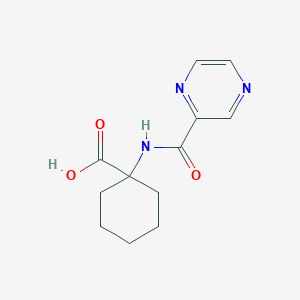
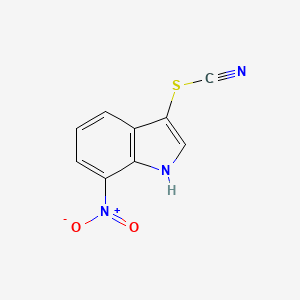
![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648858.png)
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648859.png)
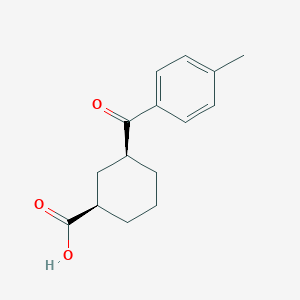
![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648861.png)
